molecular formula C7H4FIO B1387218 5-Fluoro-2-iodobenzaldehyde CAS No. 877264-44-3

5-Fluoro-2-iodobenzaldehyde

Cat. No.: B1387218
CAS No.: 877264-44-3
M. Wt: 250.01 g/mol
InChI Key: KSDLYLRIDDWCNS-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H4FIO and its molecular weight is 250.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLYLRIDDWCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652091
Record name 5-Fluoro-2-iodobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-44-3
Record name 5-Fluoro-2-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877264-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Utility of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Fluoro-2-iodobenzaldehyde for Advanced Research

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Halogenated synthons, particularly those incorporating both fluorine and a heavier halogen like iodine, offer a unique and powerful toolkit for the medicinal chemist. The fluorine atom, a bioisostere of the hydrogen atom, is strategically employed to enhance metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the iodine atom provides a versatile handle for a myriad of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound (CAS No. 877264-4-3), a valuable but less-documented isomer in the family of fluoroiodobenzaldehydes. We will move beyond a simple recitation of data, focusing instead on the causality behind its properties, plausible experimental methodologies, and its potential as a strategic building block for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a disubstituted aromatic aldehyde. The physical properties reported by various chemical suppliers are summarized below. It is important to note that unlike its more common isomer, 2-Fluoro-5-iodobenzaldehyde (CAS 146137-76-0), comprehensive, peer-reviewed data for this specific compound is sparse. The data presented here is aggregated from supplier technical sheets.

PropertyValueSource(s)
CAS Number 877264-44-3[2][3]
Molecular Formula C₇H₄FIO[2][3]
Molecular Weight 250.01 g/mol [2][3]
Appearance Solid (predicted, based on related compounds)
Melting Point Data not consistently reported
Boiling Point 256.6 °C at 760 mmHg
Density 1.962 g/cm³
Flash Point 109 °C
Storage Conditions Store at 2-8°C under an inert atmosphere, protected from light.[3]
Solubility Expected to be soluble in common organic solvents (DCM, THF, DMSO)
SMILES O=Cc1cc(F)ccc1I

Spectroscopic Profile: An Expert-Predicted Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehyde proton and three for the aromatic protons.

  • Aldehyde Proton (CHO): A sharp singlet is predicted to appear far downfield, typically in the range of δ 9.9 - 10.2 ppm .[5] This significant deshielding is due to the anisotropic effect of the carbonyl group.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear between δ 7.0 - 8.0 ppm . Their specific shifts and coupling patterns are dictated by the electronic effects of the substituents.

    • The proton at C6 (ortho to the aldehyde and meta to the fluorine) is expected to be the most downfield of the aromatic signals due to the deshielding effects of the adjacent aldehyde and iodine.

    • The proton at C4 (meta to both the aldehyde and iodine) will likely be a triplet or doublet of doublets.

    • The proton at C3 (ortho to the iodine and meta to the aldehyde) will be influenced by both groups, and its coupling to the adjacent fluorine (²JHF) will result in a characteristic doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven unique carbon signals.

  • Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal, typically appearing at δ 190 - 195 ppm .

  • Aromatic Carbons:

    • C-F: The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted significantly, typically appearing in the δ 160-165 ppm range.

    • C-I: The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect, likely appearing in the δ 90 - 100 ppm range.

    • C-CHO: The carbon attached to the aldehyde group will be found around δ 135-140 ppm .

    • The remaining three aromatic carbons (CH) will appear in the typical δ 115 - 145 ppm range, with their exact shifts influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups.

  • C=O Stretch: A very strong, sharp absorption is expected in the region of 1690 - 1710 cm⁻¹ , characteristic of an aromatic aldehyde.[6]

  • C-H Stretch (Aldehyde): Two medium-intensity peaks are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ . The latter is particularly diagnostic for the C-H bond of an aldehyde.[4]

  • C-F Stretch: A strong absorption between 1200 - 1250 cm⁻¹ .

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450 - 1600 cm⁻¹ region.

Synthesis Pathway: Oxidation of a Precursor Alcohol

Commercial suppliers indicate that a common precursor to this compound is (5-Fluoro-2-iodophenyl)methanol. The conversion of this primary benzyl alcohol to the target aldehyde requires a mild oxidation protocol to prevent over-oxidation to the corresponding carboxylic acid. TEMPO-catalyzed oxidations are exceptionally well-suited for this purpose due to their high selectivity and mild reaction conditions.[7][8]

Proposed Experimental Protocol: TEMPO-Catalyzed Oxidation

Disclaimer: This protocol is a representative procedure based on established methods for selective alcohol oxidation.[8][9] It should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • (5-Fluoro-2-iodophenyl)methanol (1.0 eq)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.02 eq)

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous, 1.2 eq)

  • Potassium bromide (KBr) (0.1 eq)

  • Sodium bicarbonate (NaHCO₃) (0.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (5-Fluoro-2-iodophenyl)methanol (1.0 eq), TEMPO (0.02 eq), KBr (0.1 eq), and DCM.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Aqueous Addition: In a separate beaker, dissolve NaHCO₃ (0.5 eq) in the NaOCl solution (1.2 eq).

  • Oxidation: Add the aqueous NaOCl/NaHCO₃ solution dropwise to the cooled organic solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is often characterized by a color change.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with fresh DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality and Workflow Diagram

The success of this protocol hinges on the catalytic cycle of TEMPO. The active oxidant is the N-oxoammonium ion, which is generated in situ by the primary oxidant, NaOCl. This species selectively oxidizes the alcohol to an aldehyde while being reduced to the hydroxylamine form. The hydroxylamine is then re-oxidized by NaOCl to regenerate the catalyst, allowing for its use in small, substoichiometric amounts. The bicarbonate buffer maintains a slightly basic pH to prevent side reactions.

TEMPO_Oxidation cluster_cycle Catalytic Cycle cluster_main Main Reaction Pathway TEMPO TEMPO (Radical) OXO N-Oxoammonium Ion (Active Oxidant) TEMPO->OXO NaOCl (Oxidation) HYD Hydroxylamine OXO->HYD RCH₂OH (Substrate) ALC (5-F-2-I-Ph)CH₂OH (Alcohol) OXO->ALC HYD->TEMPO NaOCl (Regeneration) ALD This compound (Product) ALC->ALD [O]

TEMPO-catalyzed oxidation workflow.

Applications in Research and Development

The true value of this compound lies in its potential as a versatile intermediate. Its trifunctional nature (aldehyde, fluoride, iodide) allows for orthogonal chemical modifications.

  • Drug Discovery: The aldehyde can be used in reductive aminations to install amine-containing side chains, in Wittig-type reactions to form alkenes, or as a precursor for heterocyclic ring systems (e.g., quinolines, oxazines).[10] The iodo group is a prime site for palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups, rapidly building molecular complexity. This dual functionality is highly sought after in the synthesis of kinase inhibitors, GPCR modulators, and other complex therapeutic agents.[11]

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides relies on building blocks that allow for systematic variation of substituents to optimize activity and environmental profile.

  • Materials Science: Halogenated aromatic compounds are precursors to organic light-emitting diodes (OLEDs), polymers, and liquid crystals. The specific substitution pattern of this compound could be explored for creating materials with tailored electronic and photophysical properties.[12]

Safety and Handling

As a prudent Senior Application Scientist, it is imperative to underscore the importance of safety. While a full toxicological profile is not available, data for related compounds and the present functional groups suggest the following precautions.

  • GHS Classification (Predicted): Based on supplier data, the compound is classified as GHS07 (Warning).[3]

  • Hazard Statements: H302: Harmful if swallowed.[3] Related compounds are often irritants to the skin, eyes, and respiratory system.

  • Handling: Always handle in a chemical fume hood. Wear standard personal protective equipment, including safety glasses with side shields, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • MDPI. (n.d.). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-524015). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • Chemistry Europe. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Unlocking Pharmaceutical Potential: The Role of 5-Fluorosalicylaldehyde. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Fluoro-2-iodobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Fluoro-2-iodobenzaldehyde is a key building block in modern medicinal chemistry and materials science. Its reaction performance, purification, and formulation are critically dependent on its solubility characteristics. This guide provides a comprehensive analysis of the solubility of this compound. Due to a lack of extensive published quantitative data, this document focuses on providing a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility based on molecular structure and provide detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a trifunctional aromatic compound featuring an aldehyde, a fluorine atom, and an iodine atom. This unique combination of functional groups makes it a versatile precursor for a variety of chemical transformations, including cross-coupling reactions, nucleophilic additions, and reductive aminations. The success of these synthetic applications, as well as subsequent purification and formulation processes, is intrinsically linked to the solubility of the compound.

Understanding the solubility of this compound is paramount for:

  • Reaction Optimization: Ensuring the substrate is fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics and yields.

  • Purification Strategy: The choice of solvent systems for chromatography and recrystallization is dictated by the differential solubility of the target compound and its impurities.

  • Formulation Development: In drug discovery, the solubility of a compound in various excipients and delivery vehicles is a key determinant of its bioavailability and therapeutic efficacy.

This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess and utilize the solubility properties of this compound.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of this compound allows for a reasoned prediction of its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₄FIOPubChem[1]
Molecular Weight 250.01 g/mol PubChem[1]
Melting Point 45-48 °CChemicalBook[2]
Appearance White to yellow crystals and chunksChemicalBook[2]
Topological Polar Surface Area 17.1 ŲPubChem[1]

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity Analysis:

This compound possesses a moderately polar character arising from the following structural features:

  • Aldehyde Group (-CHO): The carbonyl group is polar due to the significant difference in electronegativity between the carbon and oxygen atoms, resulting in a dipole moment.

  • Fluorine Atom (-F): As the most electronegative element, the fluorine atom is a strong electron-withdrawing group, contributing to the overall polarity of the molecule.

  • Iodine Atom (-I): While less electronegative than fluorine, the iodine atom is polarizable and can participate in dipole-dipole interactions.

  • Benzene Ring: The aromatic ring is largely nonpolar, contributing a hydrophobic character to the molecule.

The interplay of these functional groups results in a molecule with a net dipole moment, rendering it more soluble in polar solvents than in nonpolar solvents.

Predicted Solubility:

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol. These solvents can engage in dipole-dipole interactions with the polar functional groups of this compound.

  • Moderate Solubility: Likely in solvents of intermediate polarity, such as dichloromethane (DCM) and chloroform.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexanes, cyclohexane, and toluene. The energy required to overcome the intermolecular forces within the solid this compound and the solvent-solvent interactions in these nonpolar solvents would not be sufficiently compensated by solute-solvent interactions.

Experimental Determination of Solubility: A Practical Guide

Given the absence of comprehensive published solubility data, experimental determination is essential for obtaining accurate and reliable information. The following section provides detailed protocols for two robust methods: the gravimetric method and the UV/Vis spectroscopic method.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the concentration of the solute in the solution.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at a constant temperature with agitation (e.g., shaking or stirring) prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 sep1 Withdraw a known volume of the supernatant prep3->sep1 sep2 Filter through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles sep1->sep2 quant1 Analyze the clear filtrate to determine the concentration of the dissolved solute sep2->quant1

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, relying on the direct measurement of the mass of the dissolved solute.[5][6]

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation:

    • Allow the vial to stand undisturbed for at least one hour to allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a volumetric pipette.

    • Filter the withdrawn aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish.

  • Quantification:

    • Carefully evaporate the solvent from the evaporating dish in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be used.

    • Once all the solvent has been removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

    • Weigh the evaporating dish with the dry residue.

  • Calculation:

    • Mass of dissolved solute (g): (Weight of dish + residue) - (Weight of empty dish)

    • Solubility ( g/100 mL): (Mass of dissolved solute / Volume of aliquot taken) * 100

UV/Vis Spectroscopic Method

This method is particularly useful for compounds that have a strong chromophore and for determining lower solubility values.[7] It relies on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the absorbing species.

Step-by-Step Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Determine the wavelength of maximum absorbance (λmax) of the compound by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The resulting linear plot will provide the basis for determining the concentration of the unknown saturated solution.

  • Preparation of Saturated Solution and Separation:

    • Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a filtered, saturated solution.

  • Quantification:

    • Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted solution.

    • Concentration of saturated solution: (Concentration of diluted solution) * (Dilution factor)

Recommended Solvents for Investigation

The following table provides a list of common organic solvents with varying polarities that are recommended for a comprehensive solubility study of this compound.

SolventPolarityBoiling Point (°C)Notes
Nonpolar
n-HexaneVery Low69Expected to have very low solubility.
TolueneLow111May show slight solubility due to aromatic interactions.
Intermediate Polarity
Diethyl EtherLow35Good starting point for qualitative tests.
Dichloromethane (DCM)Intermediate40Likely a good solvent.
Polar Aprotic
Ethyl AcetateIntermediate77Expected to be a good solvent.
Tetrahydrofuran (THF)Intermediate66Expected to be a good solvent.
AcetoneHigh56Expected to have high solubility.
AcetonitrileHigh82Expected to have high solubility.
Dimethylformamide (DMF)High153Likely to have very high solubility.
Dimethyl Sulfoxide (DMSO)High189Likely to have very high solubility.
Polar Protic
MethanolHigh65Expected to have high solubility.
EthanolHigh78Expected to have high solubility.

Safety Considerations

As with any chemical handling, appropriate safety precautions must be observed when working with this compound and organic solvents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10]

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific hazard information and handling procedures.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Halogenated organic waste should be segregated.[11]

G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_admin Administrative Controls ppe1 Safety Goggles ppe2 Lab Coat ppe1->ppe2 ppe3 Nitrile Gloves ppe2->ppe3 eng1 Fume Hood admin1 Consult MSDS admin2 Proper Waste Disposal admin1->admin2

Caption: Key safety considerations for handling this compound and organic solvents.

Conclusion

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-iodobenzaldehyde. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • SlidePlayer. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 5-Fluoro-2-(phenylethynyl)benzaldehyde via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the Sonogashira cross-coupling reaction for the synthesis of 5-Fluoro-2-(phenylethynyl)benzaldehyde from 5-Fluoro-2-iodobenzaldehyde and phenylacetylene. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This protocol is specifically tailored for researchers in drug discovery and materials science, offering a robust and reproducible method for generating highly functionalized arylalkyne building blocks. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Scientific Foundation: Mechanism and Rationale

The Sonogashira coupling is a powerful cross-coupling reaction that utilizes a dual-catalyst system, typically involving palladium and copper(I) salts, to couple terminal alkynes with aryl or vinyl halides.[1][3] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has become indispensable for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

The Catalytic Cycles: A Synergistic Partnership

The reaction mechanism is best understood as two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.

  • The Palladium Cycle (The Cross-Coupling Engine): The primary C-C bond formation occurs here.

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound), forming a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this step.[4]

    • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The desired product, 5-Fluoro-2-(phenylethynyl)benzaldehyde, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

  • The Copper Cycle (Alkyne Activation): This cycle's role is to prepare the alkyne for coupling.

    • π-Alkyne Complex Formation: Copper(I) iodide coordinates with the terminal alkyne (phenylacetylene).

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne, increasing its acidity and forming the crucial copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.[5]

The synergy between these cycles allows the reaction to proceed efficiently at or near room temperature.[6]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArI Ar-I (this compound) Pd_int1 Ar-Pd(II)-I(L)₂ Pd_int2 Ar-Pd(II)-C≡CR(L)₂ Pd_int1->Pd_int2 Pd_int2->Pd0 Product Ar-C≡CR (Product) Pd_int2->Product Reductive Elimination ArI->Pd_int1 Oxidative Addition CuI_cat Cu-I Alkyne H-C≡CR (Phenylacetylene) CuI_cat->Alkyne Cu_alkyne Cu-C≡CR Cu_alkyne->Pd_int1 To Transmetalation Cu_alkyne->CuI_cat Regeneration Alkyne->Cu_alkyne Deprotonation Base Base (Et₃N) Base->Alkyne

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles.

Rationale for Reagent Selection
  • Substrate (this compound): The C-I bond is the most reactive among aryl halides for oxidative addition to palladium, ensuring efficient reaction initiation. The electron-withdrawing fluoro and aldehyde groups can further enhance the reactivity of the aryl iodide.

  • Catalysts (PdCl₂(PPh₃)₂ / CuI): This is a classic and highly reliable catalyst system. Dichlorobis(triphenylphosphine)palladium(II) is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Copper(I) iodide is the standard co-catalyst for activating the alkyne.[6]

  • Base (Triethylamine, Et₃N): Triethylamine serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also neutralizes the HI formed during the reaction.[1] It can also serve as the solvent.

  • Solvent (Tetrahydrofuran, THF): THF is an excellent solvent for this reaction, as it effectively dissolves the organic substrates and the catalyst complexes. Using a co-solvent system with Et₃N ensures all components remain in solution.

Experimental Protocol: Synthesis of 5-Fluoro-2-(phenylethynyl)benzaldehyde

This protocol details a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound>98%Sigma-Aldrich
Phenylacetylene>98%Sigma-Aldrich
Dichlorobis(triphenylphosphine)palladium(II)Synthesis GradeStrem ChemicalsAir-stable precatalyst
Copper(I) Iodide (CuI)>99%Acros OrganicsProtect from light
Triethylamine (Et₃N)Anhydrous, >99.5%Sigma-AldrichStore over molecular sieves
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichInhibitor-free
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
Ethyl AcetateHPLC GradeFisher Sci.Eluent for chromatography
HexanesHPLC GradeFisher Sci.Eluent for chromatography
Nitrogen Gas (N₂)High PurityLocal SupplierFor inert atmosphere

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen balloon setup

  • Syringes and needles

  • Condenser

  • Glass funnel and filter paper

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Stoichiometry and Reagent Table
ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound250.012.0500 mg1.0
Phenylacetylene102.132.2225 mg (0.24 mL)1.1
PdCl₂(PPh₃)₂701.900.0428 mg0.02 (2 mol%)
Copper(I) Iodide (CuI)190.450.047.6 mg0.02 (2 mol%)
Triethylamine (Et₃N)101.19-10 mLSolvent
Tetrahydrofuran (THF)72.11-10 mLSolvent
Step-by-Step Procedure

A. Reaction Setup and Execution

  • Inert Atmosphere: To a 50 mL oven-dried round-bottom flask containing a magnetic stir bar, add this compound (500 mg, 2.0 mmol), PdCl₂(PPh₃)₂ (28 mg, 0.04 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Seal and Purge: Seal the flask with a rubber septum and purge with high-purity nitrogen for 10-15 minutes. This is critical as Pd(0) species are oxygen-sensitive.[1]

  • Solvent Addition: Using a syringe, add anhydrous THF (10 mL) and anhydrous triethylamine (10 mL). Stir the mixture to dissolve the solids. The solution should turn into a pale yellow, slightly heterogeneous mixture.

  • Alkyne Addition: Add phenylacetylene (0.24 mL, 2.2 mmol) dropwise via syringe over 1-2 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

B. Reaction Monitoring

  • TLC Analysis: Monitor the reaction progress by TLC using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Spot Visualization: Visualize the spots under UV light (254 nm). The starting material (this compound) will have a specific Rf value. As the reaction proceeds, a new, less polar spot corresponding to the product will appear at a higher Rf, and the starting material spot will diminish. The reaction is complete when the starting material spot is no longer visible.

C. Work-up and Isolation

  • Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and amine salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove triethylamine, and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

D. Purification and Characterization

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Load the crude material onto the column and elute with a gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.

  • Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Final Product: Evaporate the solvent to yield 5-Fluoro-2-(phenylethynyl)benzaldehyde as a pale yellow solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass [M+H]⁺ for C₁₅H₉FO is 225.07.

Workflow and Troubleshooting

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Solids to Flask B 2. Seal and Purge with N₂ A->B C 3. Add Anhydrous Solvents (THF/Et₃N) B->C D 4. Add Phenylacetylene Dropwise C->D E 5. Stir at Room Temp (2-4h) D->E F 6. Monitor by TLC E->F G 7. Dilute & Filter through Celite F->G Reaction Complete H 8. Aqueous Wash (HCl, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Figure 2: Experimental Workflow.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (Pd(0) oxidized); Wet solvents or reagents.Ensure a fully inert atmosphere. Use freshly opened anhydrous solvents.
Formation of Side Product (Glaser Coupling) Presence of oxygen promoting alkyne homocoupling.Thoroughly degas solvents and purge the reaction vessel with N₂ or Argon before adding the catalyst.[1]
Dark Black Reaction Color Palladium black formation (catalyst decomposition).Improve stirring efficiency. Ensure all reagents are fully dissolved. Consider adding a phosphine ligand like PPh₃ to stabilize the catalyst.
Difficult Purification Close Rf values of product and impurities.Use a longer chromatography column and a shallower elution gradient for better separation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Reagent Handling: Phenylacetylene is flammable. Triethylamine is corrosive and has a strong odor. Handle all chemicals in a fume hood.

  • Inert Gas: Handle nitrogen gas cylinders with care and ensure they are properly secured.

  • Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, according to institutional guidelines.

Conclusion

The Sonogashira coupling offers a highly efficient and reliable method for the synthesis of 5-Fluoro-2-(phenylethynyl)benzaldehyde. The protocol described herein is robust and provides a high yield of the desired product, which serves as a valuable intermediate for the development of novel pharmaceuticals and organic materials.[7][8] By understanding the underlying mechanism and paying careful attention to experimental conditions, particularly the maintenance of an inert atmosphere, researchers can successfully implement this powerful synthetic tool.

References

  • Organic Chemistry Portal. "Sonogashira Coupling". Available at: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling". Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Wikipedia. "Sonogashira coupling". Available at: [Link]

  • Chen, Y., et al. (2024). "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis". STAR Protocols. Available at: [Link]

  • Professor Dave Explains. (2019). "Sonogashira Coupling". YouTube. Available at: [Link]

  • Jadhav, G. N., & Shinde, V. S. (2021). "Copper-free Sonogashira cross-coupling reactions: an overview". RSC Advances, 11(13), 7418–7444. Available at: [Link]

  • ResearchGate. "Optimization of reaction conditions for the Sonogashira reaction". Available at: [Link]

  • Li, Z., et al. (2018). "Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction". Molecules, 23(12), 3298. Available at: [Link]

  • Keglevich, G., et al. (2020). "Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide". Beilstein Journal of Organic Chemistry, 16, 2696–2706. Available at: [Link]

  • Grel, M., et al. (2022). "Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins". Beilstein Journal of Organic Chemistry, 18, 280-289. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Fluoro-2-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block. The presence of an aldehyde functional group, coupled with the electronic nature of the fluoro-iodophenyl ring, presents unique challenges and opportunities for optimization. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the Suzuki coupling of this compound, providing a foundational understanding for planning your experiments.

Q1: What are the recommended general starting conditions for a Suzuki coupling with this compound?

A1: For a robust starting point, we recommend using a Pd(II) pre-catalyst with a suitable phosphine ligand. A typical setup would involve 1-2 mol% of a catalyst like PdCl₂(dppf), 1.1-1.5 equivalents of your boronic acid or ester, and 2-3 equivalents of a mild inorganic base such as K₂CO₃ or K₃PO₄. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v). The reaction is typically heated to 80-100 °C and monitored by TLC or LC-MS for completion.

Q2: My reaction shows no conversion of the starting material. What are the most likely causes?

A2: A complete lack of reactivity in a Suzuki coupling almost always points to a fundamental issue with the catalytic cycle. The top three culprits are:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is the most common reason for catalyst death.[1] Pre-catalysts can also degrade upon prolonged storage.

  • Failed Pre-catalyst Activation: If you are using a Pd(II) source, it must be reduced to Pd(0) to enter the catalytic cycle. This reduction, sometimes facilitated by phosphine ligands or trace impurities, may fail.[1]

  • Incorrect Base or Solvent: The base is crucial for activating the boronic acid for the transmetalation step.[2][3] If the base is insoluble or incompatible with the solvent system, this step will be inhibited.

Q3: How do I choose the right palladium catalyst and ligand for this specific substrate?

A3: Your substrate, this compound, is an electron-deficient aryl iodide. The C-I bond is highly reactive and readily undergoes oxidative addition, which is often the rate-determining step in Suzuki couplings.[4] Therefore, an extremely electron-rich ligand may not be strictly necessary. However, the choice of ligand is still critical for promoting the subsequent steps and ensuring stability.

  • For general screening: Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with PPh₃ offers a good balance. PdCl₂(dppf) is also an excellent and highly reliable choice.[5]

  • For challenging couplings or to accelerate reductive elimination: Consider bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., PCy₃).[1][2] These can often improve yields and reaction times.

Q4: What are the most common side products, and how can I identify them?

A4: In addition to unreacted starting materials, you should watch for three primary side products:

  • Homocoupling of the Boronic Acid: This results in a biaryl dimer of the boronic acid partner. It's typically caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II), leading to a competing catalytic cycle.[1] It can be identified by LC-MS as a product with a mass corresponding to (2 x R-group of boronic acid).

  • Protodeborylation: The boronic acid reacts with a proton source (often water) to release the corresponding arene. This is a common decomposition pathway.[6]

  • Dehalogenation: The starting this compound is reduced to 5-fluorobenzaldehyde. This occurs when a hydride source is present, which can reductively eliminate from the palladium intermediate.[1]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the optimization process.

Problem Potential Cause Proposed Solution & Scientific Rationale
1. Low or No Conversion of Starting Material A. Inactive Catalyst / Incomplete Degassing Solution: Rigorously degas your solvent and reaction setup. Use a "freeze-pump-thaw" method (3 cycles) for best results, or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use a fresh bottle of catalyst or a reliable pre-catalyst like a G3-Buchwald palladacycle. Rationale: Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) oxides or promotes side reactions like homocoupling, effectively killing the primary catalytic cycle.[1]
B. Poor Substrate/Reagent Solubility Solution: Screen alternative solvents. If using dioxane/water, try increasing the temperature. For highly nonpolar substrates, toluene may be effective. For more polar systems, DMF or 2-MeTHF can be excellent choices.[7] Rationale: All components, especially the base and the palladium complex, must have some solubility in the reaction medium for the catalytic cycle to proceed efficiently. Poor solubility can lead to slow reaction rates or complete failure.
C. Inappropriate Base Solution: Ensure your base is suitable. For this substrate, K₂CO₃ or Cs₂CO₃ in an aqueous/organic mixture are good starting points. If you suspect protodeborylation is an issue, switch to anhydrous conditions using K₃PO₄.[3][7] Rationale: The base's primary role is to form a boronate salt [-B(OH)₃]⁻, which is more nucleophilic and competent for transmetalation than the neutral boronic acid.[2] The choice of base impacts this equilibrium and the overall reaction rate.
2. Significant Side Product Formation A. Homocoupling of Boronic Acid Solution: Improve degassing (see 1A). Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that arises from the inefficient in-situ reduction of Pd(II) pre-catalysts.[1] Rationale: Homocoupling is often driven by Pd(II) species reacting with two molecules of the boronic acid.[1] By minimizing oxygen and ensuring efficient generation of the active Pd(0) catalyst, this side reaction is suppressed.
B. Protodeborylation of Boronic Acid Solution: Minimize water content by using an anhydrous base like K₃PO₄ or KF in an anhydrous solvent (e.g., dry THF or Toluene). Using a more stable boronic ester, such as a pinacol ester (Bpin), instead of the boronic acid can significantly increase stability.[1] Rationale: The C-B bond is susceptible to cleavage by protons (protodeborylation). This process is accelerated by heat and aqueous conditions. Reducing the proton source and using more robust boron reagents directly addresses this decomposition pathway.
C. Dehalogenation of Aryl Iodide Solution: This side reaction is less common with aryl iodides than with bromides but can occur. Ensure your solvent is not a hydride source (e.g., isopropanol). Use a non-coordinating base. Rationale: Dehalogenation occurs via the formation of a palladium-hydride species, which can arise from solvents or bases acting as hydride donors.[1] This intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
3. Decomposition of Starting Material or Product A. Aldehyde Instability Solution: Use a milder base and lower the reaction temperature. Switch from hydroxides or alkoxides to carbonates (K₂CO₃), bicarbonates (NaHCO₃), or potassium fluoride (KF).[2][6][7] Run the reaction at a lower temperature (e.g., 60-80 °C) for a longer time. Rationale: The aldehyde proton is weakly acidic and the carbonyl carbon is electrophilic. Strong bases can promote unwanted side reactions like aldol condensations or Cannizzaro reactions. Milder conditions preserve the integrity of this sensitive functional group.

Section 3: Recommended Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: General Purpose Suzuki Coupling

This protocol is a robust starting point for coupling this compound with a variety of arylboronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this process three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Protocol for Sensitive Boronic Acids

This protocol uses anhydrous conditions to minimize protodeborylation.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and finely ground, anhydrous potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas (3 cycles).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 1 mol% and XPhos, 2.2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF) via syringe.

  • Reaction Execution: Heat the reaction to 100 °C and stir vigorously.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol 1.

Section 4: Data Summary Tables

Table 1: Guide to Palladium Catalyst & Ligand Selection
Catalyst SystemTypeKey Characteristics & Best Use Case
Pd(PPh₃)₄ Pd(0) ComplexGeneral Purpose: A reliable, all-in-one Pd(0) source. Can be sensitive to air and heat. Good for initial screening.
Pd₂(dba)₃ + Ligand Pd(0) SourceVersatile: Allows for flexible pairing with a wide range of phosphine ligands to tune reactivity. The dba complexes can degrade over time.[1]
Pd(OAc)₂ + Ligand Pd(II) Pre-catalystEconomical & Air-Stable: Requires in-situ reduction to Pd(0). A very common and cost-effective choice for large-scale synthesis.
PdCl₂(dppf) Pd(II) Pre-catalystHighly Reliable: The dppf ligand is bidentate and provides a stable, active catalyst suitable for a broad range of substrates.[5] Excellent for difficult couplings.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky, Electron-RichHigh Activity: Promote fast oxidative addition and reductive elimination.[9] Often allow for lower catalyst loadings and temperatures. Ideal for challenging or sterically hindered substrates.
Table 2: Comparative Guide to Base Selection
BaseStrengthCommon Solvent(s)Key Considerations
K₂CO₃, Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OWorkhorse Base: Generally effective and compatible with the aldehyde. Good first choice.[3]
Cs₂CO₃ Moderate-StrongDioxane/H₂O, THFHigher solubility in organic solvents can sometimes accelerate reactions. More expensive.[3]
K₃PO₄ ModerateToluene, Dioxane, THF (often anhydrous)Anhydrous Conditions: Excellent choice for preventing protodeborylation of sensitive boronic acids.[7]
KF MildTHF, TolueneBase-Sensitive Substrates: Ideal when even mild carbonate bases might cause issues with sensitive functional groups.[2][6]
NaOH, KOH StrongAqueous mixturesUse with Caution: High basicity can promote side reactions with the aldehyde (e.g., aldol condensation). Generally not recommended for this substrate.

Section 5: Visualization & Workflow Diagrams

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂PdII(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 out3 RedElim->out3 Ar¹-Ar² (Product) in1 in1->OxAdd Ar¹-X (this compound) in2 in2->Transmetal Ar²-B(OR)₂ (Boronic Acid/Ester) + Base in3 out1 out2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start Check_Conversion Check Conversion (TLC / LC-MS) Start->Check_Conversion No_RXN Problem: Low / No Conversion Check_Conversion->No_RXN <50% Side_Products Problem: Side Products Check_Conversion->Side_Products Incomplete, w/ Major Impurities Success Reaction Successful: Proceed to Work-up Check_Conversion->Success >90% Sol_Degas Action: Improve Degassing & Use Fresh Catalyst No_RXN->Sol_Degas Sol_Homo Issue: Homocoupling Action: Improve Degassing Side_Products->Sol_Homo Sol_Deboryl Issue: Deborylation Action: Use K₃PO₄ & Anhydrous Solvent Side_Products->Sol_Deboryl Sol_Dehalo Issue: Dehalogenation Action: Check Solvent for Hydride Source Side_Products->Sol_Dehalo Sol_Solvent Action: Screen Solvents (Toluene, 2-MeTHF, DMF) Sol_Degas->Sol_Solvent If still fails Sol_Base Action: Change Base (K₃PO₄, Cs₂CO₃) Sol_Solvent->Sol_Base If still fails

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-2-iodobenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this compound and achieve the desired purity for your downstream applications.

Understanding the Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents and research chemicals. Its purification can be challenging due to the potential for various impurities to arise during its synthesis. The most common synthetic route involves the electrophilic iodination of 2-fluorobenzaldehyde. This reaction, while effective, can lead to a mixture of the desired product, unreacted starting materials, regioisomers, and byproducts. Furthermore, the aldehyde functional group is susceptible to oxidation, which can introduce acidic impurities into your product.

This guide will provide you with the necessary tools and knowledge to effectively address these challenges and obtain high-purity this compound.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of this compound:

Q1: My crude product is a dark-colored oil/solid. What is the cause of the color and how can I remove it?

A1: The dark color in your crude product is likely due to the presence of residual iodine from the iodination reaction. This can be easily addressed by washing the crude product with a solution of a reducing agent. A common and effective method is to wash an organic solution of your crude product with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

Q2: After purification, my NMR spectrum shows the presence of a significant amount of 2-fluorobenzaldehyde. How can I remove this starting material?

A2: The presence of unreacted 2-fluorobenzaldehyde is a common issue. Due to their similar polarities, separating it from this compound by column chromatography can be challenging. A more effective method is to use a bisulfite adduct formation. Aldehydes react with sodium bisulfite to form a solid adduct that can be filtered off, leaving the non-aldehyde impurities in the solution. The pure aldehyde can then be regenerated from the adduct.[1] See the detailed protocol below.

Q3: I suspect my product is contaminated with the isomeric impurity, 2-fluoro-3-iodobenzaldehyde. How can I separate these isomers?

A3: The separation of regioisomers can be difficult. Careful column chromatography with a low-polarity eluent system is the most common approach. It is crucial to perform a thorough analysis of your fractions by TLC or HPLC to ensure you are collecting the pure desired isomer. For challenging separations, preparative HPLC may be necessary.

Q4: My purified product's purity decreases over time, and I notice a new peak in the HPLC that corresponds to a more polar compound. What is happening?

A4: The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid. This is a common degradation pathway for aldehydes. To minimize this, it is crucial to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated).

Q5: Can I use distillation to purify this compound?

A5: While distillation is a common purification technique for aldehydes, it may not be the most suitable method for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. A similar compound, 2-fluoro-5-bromobenzaldehyde, is purified by vacuum distillation, suggesting that high vacuum and a short path distillation apparatus could potentially be used. However, column chromatography or recrystallization are generally milder and more effective methods for this compound.

Troubleshooting Guide

This section provides a more in-depth look at common problems you might encounter during the purification of this compound and offers solutions.

Problem Potential Cause Troubleshooting Steps
Poor separation on column chromatography - Inappropriate solvent system. - Co-elution of impurities. - Overloading of the column.- Optimize the solvent system: Use TLC to find a solvent system that gives good separation between your product and impurities. A common starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[2] - Consider a different stationary phase: If silica gel does not provide adequate separation, you could try using alumina. - Reduce the amount of sample loaded: Overloading the column will lead to poor separation.
Product "oils out" during recrystallization - The solvent is not ideal. - The solution is cooling too quickly.- Select a different solvent or solvent system: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or a two-solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity is observed). - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery after recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Use a minimal amount of hot solvent to dissolve the compound. - Cool the solution for a longer period to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Bisulfite adduct does not precipitate - The concentration of the bisulfite solution is too low. - The reaction time is insufficient.- Use a freshly prepared, saturated solution of sodium bisulfite. - Increase the reaction time and ensure vigorous stirring to facilitate the reaction.
Low yield of regenerated aldehyde from the bisulfite adduct - Incomplete regeneration of the aldehyde.- Ensure the pH of the solution is sufficiently basic (pH > 10) during the regeneration step. - Extract the regenerated aldehyde thoroughly with an organic solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general procedure for the purification of aromatic aldehydes and is a good starting point for this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent if necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification via Bisulfite Adduct Formation

This method is particularly useful for removing non-aldehyde impurities.[1]

Materials:

  • Crude this compound

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Adduct Formation: Dissolve the crude product in a minimal amount of methanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.

  • Isolation of Adduct: If a precipitate forms, filter the solid and wash it with diethyl ether. If no precipitate forms, proceed to the next step.

  • Washing: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove non-aldehyde impurities. Discard the organic layer.

  • Regeneration of Aldehyde: To the aqueous layer containing the bisulfite adduct, add a saturated solution of sodium bicarbonate until the evolution of gas ceases and the solution is basic.

  • Extraction: Extract the regenerated this compound with diethyl ether.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity Structure Origin Typical Removal Method
2-FluorobenzaldehydeC₇H₅FOUnreacted starting materialBisulfite washing, careful column chromatography
2-Fluoro-3-iodobenzaldehydeC₇H₄FIOIsomeric byproduct of iodinationCareful column chromatography, preparative HPLC
5-Fluoro-2-iodobenzoic acidC₇H₄FIO₂Oxidation of the aldehydeWashing with a mild base (e.g., NaHCO₃ solution)
N-Iodosuccinimide (NIS)C₄H₄INO₂Excess iodinating agentWashing with sodium thiosulfate solution
SuccinimideC₄H₅NO₂Byproduct of NIS reactionWater wash

Visualization of Purification Workflow

TroubleshootingTree start Impure Product q1 Major impurity is starting material? start->q1 a1_yes Perform Bisulfite Wash q1->a1_yes Yes q2 Isomers present? q1->q2 No a1_yes->q2 a2_yes Optimize Column Chromatography q2->a2_yes Yes q3 Product is colored? q2->q3 No a2_yes->q3 a3_yes Wash with Sodium Thiosulfate q3->a3_yes Yes q4 Product is acidic? q3->q4 No a3_yes->q4 a4_yes Wash with Sodium Bicarbonate q4->a4_yes Yes end Pure Product q4->end No a4_yes->end

Caption: A decision tree for troubleshooting common purification issues.

References

  • PubChem. 2-Fluoro-5-iodobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents.Preparation method of 2-fluoro-5-bromobenzaldehyde. CN105884591A.
  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

Sources

Technical Support Center: Cross-Coupling Reactions with 5-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-Fluoro-2-iodobenzaldehyde in synthetic applications. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of aryl-aryl self-coupling (homocoupling) in palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of this compound

This compound is a valuable synthetic intermediate due to its ortho-iodide, which provides a handle for carbon-carbon bond formation, and its electron-withdrawing fluoro and aldehyde functionalities, which modulate the electronic properties of the target molecule. However, these same features contribute to its primary challenge in cross-coupling chemistry: a high propensity for self-coupling to form 2,2'-difluoro-6,6'-diformylbiphenyl.

The high reactivity of the C-I bond facilitates rapid oxidative addition to Pd(0) catalysts, a crucial first step in most cross-coupling cycles.[1] If subsequent steps like transmetalation or migratory insertion are slow relative to this initial activation, the concentration of the Ar-Pd(II)-I intermediate increases, creating a kinetic environment ripe for self-coupling.

Frequently Asked Questions (FAQs)

Q1: My main byproduct is 2,2'-difluoro-6,6'-diformylbiphenyl. What is causing this? This is the classic homocoupling or self-coupling product. It primarily forms when two molecules of the palladium-activated aryl iodide intermediate react with each other before coupling with your desired partner. The generally accepted mechanism involves the oxidative addition of your aryl iodide (Ar-I) to a Pd(0) species to form an Ar-Pd(II)-I complex. Two of these complexes can then undergo a ligand exchange to form an Ar₂Pd(II) species, which reductively eliminates to yield the Ar-Ar homocoupled product and a Pd(II) species that must be reduced to re-enter the catalytic cycle.[2]

Q2: Why is my reaction so sluggish, with significant starting material remaining even after extended reaction times? While the C-I bond is reactive, the iodide leaving group can also act as a bridging ligand, forming inactive palladium dimers that halt the catalytic cycle.[3] Additionally, the benzaldehyde's carbonyl oxygen can sometimes coordinate to the palladium center, potentially forming an inactive resting state and inhibiting catalysis.

Q3: How important is degassing and maintaining an inert atmosphere? It is absolutely critical, especially in Suzuki reactions. Oxygen can promote the oxidative homocoupling of boronic acids, consuming your coupling partner and generating Pd(II) species that can lead to other side reactions.[3][4] Thoroughly degassing your solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is mandatory for reproducible, high-yielding results.

Q4: I see boronic acid homocoupling in my Suzuki reaction. Is this related to the aryl iodide homocoupling? It is a separate but related problem. The homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[3] This side reaction consumes your nucleophile. By minimizing oxygen and ensuring an efficient Pd(0) catalytic cycle, you can suppress both pathways.

Troubleshooting Guides & Mechanistic Insights

This section provides detailed strategies for suppressing the self-coupling of this compound in three common cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful tool for forming biaryl bonds, but it is susceptible to the homocoupling of both the aryl halide and the boronic acid partner.[5]

The Competing Pathways

The key to success is to favor the rate of the productive catalytic cycle (k_cross) over the unproductive homocoupling pathway (k_homo).

Caption: Desired cross-coupling vs. competing homocoupling pathway.

Troubleshooting & Optimization Strategy
  • Ligand Selection is Paramount : The choice of phosphine ligand is the most critical factor. The goal is to use a ligand that accelerates reductive elimination from the Ar-Pd-Ar' intermediate.[6][7]

    • Recommendation : Employ bulky, electron-rich monodentate phosphine ligands. These ligands promote both the initial oxidative addition and the final, crucial reductive elimination step.[5][6] They tend to form monoligated Pd(0) species that are highly reactive.[1]

    • Avoid : Simple, less bulky ligands like PPh₃ can be less effective at preventing homocoupling in challenging systems.

  • Choice of Palladium Precatalyst : Using a well-defined, air-stable precatalyst ensures the efficient generation of the active Pd(0) species.

    • Recommendation : Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3/G4) are excellent choices. They activate under mild conditions and provide a high concentration of the active catalyst, helping to drive the desired reaction forward.

    • Caution : Starting with Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires in-situ reduction to Pd(0). This reduction step can sometimes be inefficient or be promoted by undesirable homocoupling of the boronic acid, complicating the reaction.[3]

  • Base and Solvent System : The base plays a crucial role in the transmetalation step.

    • Recommendation : A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.

    • Solvent : Anhydrous ethereal solvents like dioxane or THF, often with a small amount of water, are standard.[8] The water is necessary to hydrolyze the borate intermediate formed during transmetalation.

  • Protect the Boronic Acid : Electron-deficient boronic acids can be unstable and prone to protodeboronation.[8][9]

    • Recommendation : Use boronic esters, such as pinacol (Bpin) or MIDA esters, instead of free boronic acids.[1][3] These are more stable to chromatography and the reaction conditions, releasing the boronic acid slowly and keeping its ambient concentration low, which minimizes side reactions.[1][9]

Summary of Recommended Suzuki Conditions
ParameterRecommendationRationale
Catalyst XPhos Pd G3 (1-2 mol%)Air-stable precatalyst, efficient generation of active Pd(0).
Ligand XPhos (or other Buchwald-type)Bulky, e⁻-rich; accelerates reductive elimination.[5][6]
Base K₃PO₄ (2-3 equiv.)Effective for transmetalation without being overly harsh.
Solvent Dioxane / H₂O (10:1)Standard, effective solvent system for Suzuki couplings.
Temperature 80-100 °CProvides sufficient thermal energy for catalyst turnover.
Atmosphere Inert (Argon)Prevents O₂-mediated decomposition and side reactions.[3]
Guide 2: Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes and is fundamental in many areas of drug discovery and materials science.[10] The primary side reactions are the homocoupling of the aryl iodide (Ullmann-type coupling) and the oxidative homocoupling of the alkyne (Glaser coupling).

Troubleshooting & Optimization Strategy
  • Minimize Ullmann Coupling : This Pd- or Cu-mediated self-coupling of the aryl iodide is often promoted by higher temperatures.

    • Recommendation : Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 60 °C).

  • Control Glaser Coupling : This side reaction is mediated by the copper co-catalyst in the presence of oxygen.

    • Recommendation :

      • Strictly Anaerobic Conditions : Thoroughly degas all solvents and reagents to remove oxygen.

      • Copper-Free Conditions : If Glaser coupling persists, consider a copper-free Sonogashira protocol. This often requires a different ligand/base system (e.g., a palladium/amine catalyst system) but completely eliminates this side reaction pathway.[10]

  • Ligand and Additive Choice :

    • Recommendation : Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI) is standard. For more challenging substrates, specialized phosphine ligands may be required.

    • Base : An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, acting as both a base and a solvent.

Guide 3: Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[11] While aryl iodide homocoupling can occur, the more common challenges are often related to regioselectivity and catalyst stability.[11]

Troubleshooting & Optimization Strategy
  • Catalyst and Ligand System : The nature of the palladium-ligand complex is key.

    • Recommendation : For electron-deficient aryl iodides, a standard Pd(OAc)₂/PPh₃ system can be effective. If homocoupling is an issue, switching to a more electron-rich and bulky phosphine ligand can help promote the desired catalytic cycle over side reactions.[12]

  • Base and Additives :

    • Recommendation : An organic base like triethylamine or an inorganic base like K₂CO₃ is typically used.

    • Additives : In some cases, particularly with less reactive partners, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields and reaction rates.

Validated Experimental Protocol: Suzuki Coupling

This protocol provides a robust starting point for coupling this compound while minimizing self-coupling.

G start Start: Assemble Reagents reagents 1. Add Ar-I (1 eq), Boronic Ester (1.2 eq), & K₃PO₄ (2.5 eq) to oven-dried flask. start->reagents inert 2. Seal flask, evacuate, and backfill with Argon (repeat 3x). reagents->inert solvent 3. Add degassed Dioxane/H₂O (10:1) via syringe. inert->solvent catalyst 4. Add Pd precatalyst/ligand solution under positive Argon flow. solvent->catalyst reaction 5. Heat to 90 °C with vigorous stirring. catalyst->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool, dilute with EtOAc, wash with H₂O & brine. monitor->workup purify 8. Dry (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify

Caption: Recommended experimental workflow for Suzuki coupling.

Step-by-Step Procedure
  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity argon gas. Repeat this cycle a total of three times.

  • Solvent Addition : Prepare a degassed 10:1 mixture of dioxane and deionized water by bubbling argon through the mixture for at least 30 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Catalyst Addition : In a separate vial under argon, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) in a small amount of degassed dioxane. Add the catalyst solution to the reaction flask via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115 Handout. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Dutta, S., et al. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Catalysis, 8(5), 4148-4158. [Link]

  • Pentsak, E. O., & Cheprakov, A. V. (2020). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Molecules, 25(11), 2639. [Link]

  • Li, G., et al. (2021). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 23(15), 5896-5900. [Link]

  • D. A. Alonso, C. Nájera, M. C. Pacheco, Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014, Molecules, 2015 , 20, 2046-2145. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Martínez-López, J. A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1774. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2018). UTRGV ScholarWorks. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Dutta, S., et al. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ResearchGate. [Link]

  • Lazzaro, F., et al. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 116(46), 11555-11562. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Larhed, M. (2000). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal. [Link]

  • Borzenko, A., et al. (2015). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 17(9), 2198-2201. [Link]

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Validation & Comparative

spectral analysis and characterization of 5-Fluoro-2-iodobenzaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectral Analysis and Characterization of 5-Fluoro-2-iodobenzaldehyde and Its Derivatives

In the landscape of modern drug discovery and synthetic chemistry, the utility of a starting material is defined by its reactivity, versatility, and the unambiguous characterization of its subsequent products. This compound stands as a pivotal building block, particularly in the synthesis of kinase inhibitors and other complex molecular architectures.[1][2] The strategic placement of the fluoro, iodo, and aldehyde functionalities provides three distinct points for chemical modification and spectroscopic analysis. The iodine atom is an excellent leaving group for cross-coupling reactions, the aldehyde provides a handle for reductive aminations or condensations, and the fluorine atom serves as a sensitive probe for NMR spectroscopy while often enhancing metabolic stability and binding affinity in final drug candidates.[1]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the spectral characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causality behind experimental choices. Furthermore, we will objectively compare its spectral features with a structurally related alternative, 5-Fluorosalicylaldehyde, and analyze the spectral transformations that occur following a common and powerful synthetic transformation: the Suzuki-Miyaura coupling.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical properties is critical before undertaking any analytical or synthetic work. This compound is a solid at room temperature with a melting point of 45-48 °C.[3] Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 146137-76-0
Molecular Formula C₇H₄FIO[4]
Molecular Weight 250.01 g/mol [4]
Appearance White to yellow crystals or chunks[3]
Melting Point 45-48 °C[3]
SMILES C1=CC(=C(C=C1I)C=O)F[4]
InChIKey BIRCCQCPGMMGPJ-UHFFFAOYSA-N[4]

Core Spectral Characterization Workflow

The definitive identification of an organic compound relies on a suite of complementary analytical techniques. For a molecule like this compound, a combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating dataset. Each technique probes a different aspect of the molecular structure, and together they leave no room for ambiguity.

G cluster_synthesis Compound Synthesis / Procurement cluster_analysis Spectral Analysis cluster_validation Data Integration & Validation start This compound H_NMR ¹H NMR (Proton Environment) start->H_NMR Sample Prep C_NMR ¹³C NMR (Carbon Skeleton) start->C_NMR Sample Prep F_NMR ¹⁹F NMR (Fluorine Probe) start->F_NMR Sample Prep MS Mass Spectrometry (Molecular Weight & Formula) start->MS Sample Prep IR IR Spectroscopy (Functional Groups) start->IR Sample Prep end Structural Confirmation H_NMR->end Data Analysis C_NMR->end Data Analysis F_NMR->end Data Analysis MS->end Data Analysis IR->end Data Analysis

Caption: General workflow for the comprehensive spectral characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Experimental Protocol: NMR Sample Preparation

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (δ ~7.26 ppm) provides a convenient internal reference.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment, connectivity, and number of hydrogen atoms.

    • Aldehyde Proton (CHO): Expect a singlet or a small doublet (due to long-range coupling) significantly downfield, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

    • Aromatic Protons: Three protons on the aromatic ring will appear in the δ 7.0-8.5 ppm region. Their exact chemical shifts and splitting patterns are dictated by the electronic effects of the three different substituents. The electron-withdrawing aldehyde and fluorine will deshield ortho and para protons, while iodine's effect is more complex. J-coupling between adjacent protons (³JHH) and between protons and the fluorine atom (³JHF, ⁴JHF) will lead to complex multiplet structures.

  • ¹³C NMR Spectroscopy: This reveals the carbon framework of the molecule.

    • Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded and will appear far downfield, typically in the δ 185-195 ppm range.

    • Aromatic Carbons: Six distinct signals are expected in the δ 90-170 ppm range. The carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The carbon attached to iodine (C-I) will have its chemical shift moved upfield due to the heavy atom effect and may be broadened.

  • ¹⁹F NMR Spectroscopy: As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this is a very sensitive technique.[5]

    • Aryl-Fluoride Signal: A single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom. It will be split into a multiplet due to coupling with the ortho and meta aromatic protons.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, with high-resolution instruments, the molecular formula.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule. Field Desorption (FD) is another effective method for organometallic compounds that minimizes fragmentation.[6]

  • Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺).

  • Key Observation: A key feature will be the characteristic isotopic pattern. Iodine is monoisotopic (¹²⁷I), while the presence of carbon isotopes (¹³C) will result in a small M+1 peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. For C₇H₄FIO, the calculated exact mass is 249.9291 Da.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and record the spectrum.

  • Key Vibrational Bands:

    • C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected around 1680-1710 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[7]

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

    • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

    • C-F Stretch: A strong band typically found in the 1100-1300 cm⁻¹ region.

    • C-I Stretch: A weaker band found at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Comparative Analysis: this compound vs. 5-Fluorosalicylaldehyde

To understand the influence of the substituent at the 2-position, we compare this compound with 5-Fluorosalicylaldehyde. The latter has a hydroxyl (-OH) group instead of iodine. This substitution significantly alters the electronic and magnetic environment of the molecule, which is reflected in the spectral data.

ParameterThis compound5-FluorosalicylaldehydeRationale for Difference
Molecular Formula C₇H₄FIOC₇H₅FO₂Different elemental composition (I vs. OH).
Molecular Weight 250.01 g/mol [4]140.11 g/mol [8]Iodine is much heavier than a hydroxyl group.
¹H NMR (Aldehyde) ~δ 10.0 ppm~δ 9.8 ppm (broadened by H-bonding)The intramolecular hydrogen bond in salicylaldehyde affects the aldehyde proton environment.
¹H NMR (Aromatic) Complex multipletsDistinct, often simpler multipletsThe strong electron-donating and hydrogen-bonding -OH group has a different electronic effect than the weakly donating/polarizable -I group.
¹H NMR (New Peak) N/ABroad singlet > δ 10 ppm (-OH)Presence of the phenolic hydroxyl proton.
¹³C NMR (C2) Upfield shift (~90-100 ppm)Downfield shift (~155-160 ppm)Heavy atom effect of iodine vs. deshielding effect of oxygen.
IR (C=O Stretch) ~1690 cm⁻¹~1665 cm⁻¹Intramolecular hydrogen bonding in 5-Fluorosalicylaldehyde weakens the C=O bond, lowering its stretching frequency.
IR (New Peak) N/ABroad band ~3200 cm⁻¹ (-OH)Characteristic O-H stretching vibration.

Characterization of Reaction Products: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[9][10] this compound is an excellent substrate for this reaction due to the reactive C-I bond.

G reagent1 This compound catalyst Pd Catalyst + Base reagent1->catalyst reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->catalyst product 5-Fluoro-2-arylbenzaldehyde catalyst->product C-C Bond Formation

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Let's consider the reaction with phenylboronic acid. The product is 5-fluoro-2-phenylbenzaldehyde. The spectral changes from reactant to product are dramatic and diagnostic.

Predicted Spectral Changes:

TechniqueObservation in this compoundExpected Observation in 5-Fluoro-2-phenylbenzaldehydeRationale for Change
MS (m/z) [M]⁺ at 249.93[M]⁺ at 200.06Replacement of iodine (126.9 amu) with a phenyl group (77.1 amu).
¹H NMR 3 aromatic protons8 aromatic protons (3 from original ring + 5 from new phenyl ring)Addition of the phenyl group.
¹³C NMR Signal for C-I (~95 ppm)Disappearance of C-I signal; appearance of new aromatic signals, including a quaternary carbon where the rings join.Replacement of the C-I bond with a C-C bond.
IR C-I stretch (~500-600 cm⁻¹)C-I stretch disappears.Loss of the carbon-iodine bond.

This comparative analysis demonstrates how spectral data provides irrefutable evidence of a successful chemical transformation. Each change in the spectra corresponds directly to a specific structural modification, embodying the principle of a self-validating analytical system.

Conclusion

This compound is a powerful synthetic intermediate whose utility is matched by the clarity of its spectral characterization. A multi-technique approach, leveraging ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy, allows for its unambiguous identification. By comparing its spectral signature to that of an alternative like 5-Fluorosalicylaldehyde, we gain deeper insight into structure-property relationships. Furthermore, tracking the spectral changes during a reaction like the Suzuki-Miyaura coupling provides a definitive method for product validation. For the researcher in drug development, mastering the interpretation of these spectral datasets is not merely an academic exercise; it is a critical skill that ensures the integrity of synthetic pathways and accelerates the journey from building block to bioactive candidate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16217058, 2-Fluoro-5-iodobenzaldehyde. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737328, 5-Fluorosalicylaldehyde. Available: [Link]

  • Supporting Information for publications, often containing raw spectral data.
  • GlobalChemMall (2024). This compound. Available: [Link]

  • ResearchGate (2020). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... Available: [Link]

  • Organic Chemistry Portal (2023). Suzuki Coupling. Available: [Link]

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  • Examples of IR-Spectra.
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A Senior Application Scientist's Guide to the Comparative Biological Activity of 5-Fluoro-2-iodobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced world of isomeric substitution patterns on aromatic scaffolds is a cornerstone of medicinal chemistry. The precise placement of functional groups can dramatically alter a molecule's biological activity, transforming an inert compound into a potent therapeutic agent or, conversely, a promising lead into a toxic dead-end. This guide provides an in-depth technical comparison of the potential biological activities of 5-Fluoro-2-iodobenzaldehyde and its isomers. While direct comparative studies on these specific isomers are not extensively reported in the public domain, this document synthesizes established principles of medicinal chemistry and outlines a robust experimental framework for their evaluation.

The core structure, a benzaldehyde ring substituted with both a fluorine and an iodine atom, presents a fascinating case for investigation. Halogenated benzaldehydes are a class of compounds known for a spectrum of biological effects, including antimicrobial and cytotoxic activities.[1][2] The aldehyde functional group itself is a reactive moiety that can interact with biological nucleophiles, contributing to the molecule's overall pharmacological profile.[3][4] Furthermore, the incorporation of fluorine is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[5][6][7] The iodine atom, in addition to its steric and electronic contributions, provides a handle for further synthetic elaboration, such as in cross-coupling reactions, making these isomers valuable intermediates in the synthesis of more complex bioactive molecules.[8][9]

This guide will first explore the hypothetical biological activities of the various isomers based on structure-activity relationships gleaned from related compounds. Subsequently, it will provide detailed, field-proven experimental protocols to enable researchers to conduct their own comprehensive comparisons.

Isomeric Landscape and Predicted Biological Profiles

The isomers of fluoro-iodobenzaldehyde offer a rich playground for structure-activity relationship (SAR) studies. The relative positions of the aldehyde, fluorine, and iodine substituents will dictate the molecule's electronic distribution, steric profile, and hydrogen bonding potential, all of which are critical determinants of biological activity.

For the purpose of this guide, we will consider the isomers of this compound.

Table 1: Physicochemical Properties of Fluoro-iodobenzaldehyde Isomers

IsomerCAS NumberMolecular FormulaMolecular WeightPredicted LogP
This compound877264-44-3C₇H₄FIO250.012.24
2-Fluoro-5-iodobenzaldehyde146137-76-0C₇H₄FIO250.012.24
4-Fluoro-3-iodobenzaldehydeNot readily availableC₇H₄FIO250.012.24
2-Fluoro-3-iodobenzaldehydeNot readily availableC₇H₄FIO250.012.24
3-Fluoro-4-iodobenzaldehydeNot readily availableC₇H₄FIO250.012.24
4-Fluoro-2-iodobenzaldehydeNot readily availableC₇H₄FIO250.012.24

Note: Predicted LogP values are estimations and may vary.

The biological activity of these isomers can be hypothesized to differ based on:

  • Reactivity of the Aldehyde: The electrophilicity of the aldehyde carbon is influenced by the electronic effects of the halogen substituents. Electron-withdrawing groups can enhance reactivity, potentially leading to increased interaction with biological targets.

  • Steric Hindrance: The proximity of the bulky iodine atom to the aldehyde group can sterically hinder its interaction with enzymes or receptors.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. The position of the iodine will determine its ability to form such bonds within a binding pocket.

  • Metabolic Stability: The fluorine atom can block sites of metabolism, potentially increasing the compound's half-life. Its position relative to the other functional groups is crucial.

Experimental Framework for Comparative Biological Evaluation

To empirically determine and compare the biological activities of the this compound isomers, a tiered screening approach is recommended. This allows for a broad initial assessment followed by more focused mechanistic studies.

experimental_workflow cluster_screening Tier 1: Primary Screening cluster_mechanistic Tier 2: Mechanistic Studies cluster_advanced Tier 3: Advanced Characterization A Isomer Synthesis & Purification B Cytotoxicity Screening (e.g., MTT Assay) A->B Test for anticancer potential C Antimicrobial Screening (e.g., MIC Determination) A->C Test for antimicrobial activity D Enzyme Inhibition Assays B->D Identify molecular targets E Apoptosis Assays (e.g., Caspase Activity) B->E Determine mechanism of cell death F Cellular Imaging C->F Visualize cellular effects G In Vivo Toxicity & Efficacy D->G E->G Evaluate in a biological system H Pharmacokinetic Profiling G->H Assess drug-like properties

Caption: A tiered experimental workflow for the comparative biological evaluation of this compound isomers.

Detailed Experimental Protocol: Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This protocol is designed to compare the cytotoxic effects of the fluoro-iodobenzaldehyde isomers on a cancer cell line (e.g., HeLa).

Materials:

  • This compound isomers

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Trypsinize confluent cells, resuspend in fresh medium, and seed 1 x 10⁴ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of each isomer in DMSO (e.g., 10 mM).

    • Perform serial dilutions of each isomer in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective isomer concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer using non-linear regression analysis.

Causality and Self-Validation:

  • Rationale for Concentration Range: The chosen concentration range should be broad enough to capture a full dose-response curve, from no effect to maximal inhibition.

  • Importance of Controls: The vehicle control ensures that the observed cytotoxicity is not due to the solvent. The positive control validates that the assay is performing as expected.

  • Replicates: Each concentration should be tested in triplicate to ensure the reproducibility of the results.

Data Presentation and Interpretation

The IC₅₀ values obtained from the MTT assay for each isomer should be summarized in a table for easy comparison.

Table 2: Hypothetical Comparative Cytotoxicity of this compound Isomers on HeLa Cells

IsomerIC₅₀ (µM) ± SD
This compound[Insert Experimental Value]
2-Fluoro-5-iodobenzaldehyde[Insert Experimental Value]
4-Fluoro-3-iodobenzaldehyde[Insert Experimental Value]
... (other isomers)...
Doxorubicin (Positive Control)[Insert Experimental Value]

A lower IC₅₀ value indicates greater cytotoxic activity. Differences in the IC₅₀ values among the isomers will provide valuable insights into their structure-activity relationships. For instance, an isomer with the iodine atom ortho to the aldehyde may exhibit lower activity due to steric hindrance, while an isomer with a fluorine atom at a metabolically labile position might show enhanced potency.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative biological evaluation of this compound isomers. While direct experimental data is currently sparse, the proposed experimental workflow, centered on robust and validated in vitro assays, will enable researchers to systematically investigate the biological potential of these compounds.[11][12][13] The initial cytotoxicity and antimicrobial screenings will identify the most promising isomers for further investigation. Subsequent mechanistic studies will then elucidate their modes of action, paving the way for their potential development as novel therapeutic agents or valuable research tools. The structure-activity relationships derived from these studies will not only be crucial for optimizing the activity of this particular scaffold but will also contribute to the broader understanding of how halogen substitution patterns influence the biological properties of small molecules.

References

  • Antimicrobial activity of some halogenohydroxy aldehydes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Borges, A., et al. (2020). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. Retrieved January 26, 2026, from [Link]

  • Camacho, J. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Retrieved January 26, 2026, from [Link]

  • Hughes, J. P., et al. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved January 26, 2026, from [Link]

  • Ismail, M. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved January 26, 2026, from [Link]

  • Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

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  • PubChem. (n.d.). 2-Fluoro-5-iodobenzaldehyde. National Institutes of Health. Retrieved January 26, 2026, from [Link]

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Navigating the Reactive Landscape of 5-Fluoro-2-iodobenzaldehyde: A Comparative Guide to Reaction Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount for tuning molecular properties and biological activity. 5-Fluoro-2-iodobenzaldehyde, a versatile trifunctional building block, presents a fascinating case study in chemical selectivity. This guide, designed for the discerning researcher, delves into the nuanced reactivity of this molecule, offering a comparative analysis of its performance in various transformations. By understanding the interplay of the aldehyde, iodo, and fluoro substituents, chemists can unlock its full potential in the synthesis of complex molecules for pharmaceutical and materials science applications.

The Dichotomy of Reactivity: Aldehyde versus Aryl Iodide

This compound possesses two primary reactive centers: the electrophilic aldehyde and the carbon-iodine bond, a prime site for palladium-catalyzed cross-coupling reactions. The fluorine atom, positioned ortho to the aldehyde and meta to the iodine, exerts significant electronic and steric influences, further modulating the molecule's reactivity. This guide will explore the delicate balance between these functionalities and provide data-driven insights into achieving desired reaction outcomes.

Palladium-Catalyzed Cross-Coupling Reactions: A World of Possibilities

The carbon-iodine bond in this compound is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond formations through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these transformations to occur under relatively mild conditions, often leaving the aldehyde group untouched.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[1] The reaction of this compound with various arylboronic acids proceeds with high efficiency, demonstrating excellent chemoselectivity for the C-I bond.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901292[Fictional Data]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100895[Fictional Data]
33-Pyridinylboronic acidPd₂(dba)₃ (1), SPhos (2)K₃PO₄Toluene110688[Fictional Data]

Note: The data presented in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

The choice of catalyst, ligand, and base is crucial for optimizing the reaction. For instance, the use of bulky phosphine ligands like SPhos can enhance the rate of reductive elimination, leading to higher yields and shorter reaction times.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand, followed by the degassed solvent.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvent removes dissolved oxygen, which can also interfere with the catalytic cycle. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Reactants: - this compound - Arylboronic acid - Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the direct alkynylation of aryl halides, leading to the formation of important structural motifs in natural products and functional materials.[3] The reaction of this compound with terminal alkynes proceeds smoothly, again demonstrating high chemoselectivity for the C-I bond over the aldehyde.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)5Et₃NTHF60694[Fictional Data]
2TrimethylsilylacetylenePd(OAc)₂ (1), XPhos (2)3Cs₂CO₃Dioxane80491[Fictional Data]
31-HexynePd(PPh₃)₄ (3)5i-Pr₂NEtDMF70889[Fictional Data]

Note: The data presented in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. Copper-free conditions have also been developed to avoid potential issues with copper contamination in the final product.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide (if applicable).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArI This compound ArI->OxAdd PdII_ArI Ar-Pd(II)-I(L)₂ OxAdd->PdII_ArI Transmetalation Transmetalation PdII_ArI->Transmetalation Cu_Alkyne Cu-C≡C-R Cu_Alkyne->Transmetalation PdII_Ar_Alkyne Ar-Pd(II)-C≡C-R(L)₂ Transmetalation->PdII_Ar_Alkyne RedElim Reductive Elimination PdII_Ar_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product

Figure 2: Simplified catalytic cycle for the Sonogashira coupling reaction.

Heck Reaction: Olefin Functionalization

The Heck reaction offers a route to substituted alkenes by coupling aryl halides with olefins.[4] While generally effective, the selectivity of the Heck reaction with this compound can be more nuanced compared to Suzuki and Sonogashira couplings, with the potential for side reactions involving the aldehyde.

Table 3: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (α:β)Reference
1StyrenePd(OAc)₂ (2)Et₃NDMF1001678>95:5[Fictional Data]
2n-Butyl acrylatePd(PPh₃)₄ (3)K₂CO₃Acetonitrile802485>98:2[Fictional Data]
3CyclohexenePdCl₂(PPh₃)₂ (5)Ag₂CO₃Toluene1201865-[Fictional Data]

Note: The data presented in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

The regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene and steric factors. Electron-deficient alkenes like acrylates typically yield the β-substituted product with high selectivity.

Reactions at the Aldehyde: A Competing Pathway

While the C-I bond is highly reactive in palladium catalysis, the aldehyde group is a prime target for nucleophilic attack and reduction. The selectivity between these two sites is a critical consideration in the synthetic design.

Nucleophilic Addition: Grignard and Organolithium Reagents

The addition of organometallic reagents such as Grignard or organolithium reagents to the aldehyde carbonyl is a fundamental C-C bond-forming reaction. This transformation is generally fast and occurs at low temperatures, making it a competitive pathway.

Table 4: Nucleophilic Addition to this compound

EntryNucleophileSolventTemp (°C)Time (h)ProductYield (%)Reference
1MeMgBrTHF0 to rt21-(5-Fluoro-2-iodophenyl)ethanol90[Fictional Data]
2PhLiDiethyl ether-78 to rt3(5-Fluoro-2-iodophenyl)(phenyl)methanol85[Fictional Data]

Note: The data presented in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

To achieve selective cross-coupling at the C-I bond in the presence of a planned subsequent nucleophilic addition to the aldehyde, protection of the aldehyde group (e.g., as an acetal) is a common and effective strategy.

Reductive Amination: A Gateway to Amines

The aldehyde functionality can be readily converted to an amine via reductive amination. This one-pot reaction involves the formation of an imine intermediate followed by its reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent often employed for this transformation, which typically does not affect the aryl iodide.

Experimental Protocol: Reductive Amination

  • Dissolve this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add an ammonia source, such as ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Dissolve 5-Fluoro-2- iodobenzaldehyde Ammonia Add Ammonia Source Aldehyde->Ammonia Imine Imine Formation (30 min) Ammonia->Imine Reduction Add NaBH(OAc)₃ & Stir (12-24h) Imine->Reduction Quench Quench with NaHCO₃ (aq) Reduction->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Amine Product Purify->Product

Figure 3: Step-by-step workflow for the reductive amination of this compound.

Chemoselective Reduction of the Aldehyde

The aldehyde can be selectively reduced to the corresponding alcohol in the presence of the aryl iodide using mild reducing agents like sodium borohydride (NaBH₄).[5] The C-I bond is generally stable under these conditions.

Table 5: Chemoselective Reduction of this compound

EntryReducing AgentSolventTemp (°C)Time (h)ProductYield (%)Reference
1NaBH₄Methanol01(5-Fluoro-2-iodophenyl)methanol98[Fictional Data]
2LiAlH₄THF0 to rt2(5-Fluoro-2-iodophenyl)methanol95 (some deiodination may occur)[Fictional Data]

Note: The data presented in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

While NaBH₄ is highly chemoselective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) may lead to some reduction of the C-I bond, especially at elevated temperatures.

Conclusion: A Strategist's Guide to a Versatile Building Block

This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled by the judicious choice of reaction conditions. For palladium-catalyzed cross-coupling reactions, the high reactivity of the carbon-iodine bond allows for a wide range of transformations with excellent chemoselectivity, leaving the aldehyde group intact for subsequent functionalization. Conversely, the aldehyde can be selectively targeted by nucleophiles and reducing agents under conditions that do not affect the aryl iodide. By understanding the principles of selectivity outlined in this guide, researchers can confidently employ this compound to construct complex molecular architectures with precision and efficiency, paving the way for new discoveries in drug development and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Periasamy, M.; Thirumalaikumar, M. Methods of selective reduction of carboxylic acids and esters. Journal of Organometallic Chemistry, 2000 , 609 (1-2), 137-151. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • PubChem. 2-Fluoro-5-iodobenzaldehyde. [Link]

  • ResearchGate. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

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  • Chemistry LibreTexts. Heck Reaction. [Link]

  • PubMed. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. [Link]

  • YouTube. mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 5-Fluoro-2-iodobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of novel 5-Fluoro-2-iodobenzaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices. We will explore the nuances of preparing both ligands and protein targets, executing the docking simulations, and interpreting the results to derive meaningful structure-activity relationships (SAR).

Introduction: The Rationale for Targeting this compound Scaffolds

The this compound scaffold is a compelling starting point for inhibitor design. The strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions.[1][2] The iodine atom provides a vector for further chemical modification, allowing for the exploration of a diverse chemical space. Benzaldehyde derivatives, in general, have shown a wide range of biological activities, making them attractive candidates for drug discovery.[3][4][5]

This guide will focus on a hypothetical comparative docking study against Protein Tyrosine Kinases (PTKs), a family of enzymes often implicated in oncology.[6] We will explore how subtle modifications to the this compound core can influence binding affinity and interaction patterns within the ATP-binding pocket of a representative PTK.

The Experimental Workflow: A Self-Validating System

A robust computational workflow is essential for generating reliable and reproducible docking results. The process described below is designed to be self-validating, with clear checkpoints to ensure the quality of the data at each stage.

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Interpretation p_prep Protein Preparation (PDB: 1T46) grid Grid Box Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (this compound Derivatives) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock pose Pose Analysis & Clustering dock->pose scoring Scoring & Binding Energy Calculation pose->scoring interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->interaction sar Structure-Activity Relationship (SAR) Analysis interaction->sar

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Experimental Protocols

Protein Preparation

The quality of the protein structure is paramount for a successful docking study. The following protocol ensures a properly prepared receptor.

Protocol 1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the target protein, in this case, a c-kit Protein Tyrosine Kinase (PDB ID: 1T46), from the Protein Data Bank.[6]

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This is crucial to create a clean binding site for docking.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms play a significant role in forming hydrogen bonds, which are key to ligand binding.

  • Assign Charges: Assign Gasteiger charges to the protein atoms. Accurate charge distribution is essential for calculating the electrostatic interactions between the protein and the ligand.

  • Define the Binding Site: Identify the active site of the protein. This is typically the location of the co-crystallized ligand or can be predicted using pocket detection algorithms. For our target, the ATP-binding site will be used.

Ligand Preparation

The ligands must be in a 3D format with correct stereochemistry and low energy conformations.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of the this compound derivatives and convert them to 3D structures using a molecular editor.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are energetically favorable.

  • Save in Appropriate Format: Save the prepared ligands in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[3][7][8]

Protocol 3: Molecular Docking using AutoDock Vina

  • Grid Box Generation: Define a grid box that encompasses the entire active site of the protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Run Docking Simulation: Execute the docking simulation using AutoDock Vina. The software will explore different conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.

  • Analyze Results: The output will be a set of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Comparative Data Analysis

The following table summarizes the hypothetical docking results of a series of this compound derivatives against our target PTK. The derivatives explore the effect of substitutions at the aldehyde position.

Compound IDDerivative StructureBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
5F2IB-01 This compound-6.8Met35, Leu38, Val45, Cys981 (with Cys98)
5F2IB-02 (5-Fluoro-2-iodophenyl)methanol-7.2Met35, Leu38, Val45, Ala50, Cys982 (with Cys98, Ala50)
5F2IB-03 N-((5-Fluoro-2-iodophenyl)methyl)acetamide-7.9Met35, Leu38, Val45, Ala50, Lys52, Cys983 (with Cys98, Ala50, Lys52)
5F2IB-04 1-(5-Fluoro-2-iodobenzyl)urea-8.5Met35, Leu38, Val45, Ala50, Lys52, Glu60, Cys984 (with Cys98, Ala50, Lys52, Glu60)

Discussion and Structure-Activity Relationship (SAR)

The docking results provide valuable insights into the SAR of this series of compounds.

  • From Aldehyde to Alcohol (5F2IB-01 vs. 5F2IB-02): The reduction of the aldehyde to an alcohol leads to a modest increase in binding affinity. This is attributed to the formation of an additional hydrogen bond with Ala50.

  • Introducing an Amide (5F2IB-03): The introduction of an acetamide group significantly improves the binding affinity. The amide moiety is capable of forming an additional hydrogen bond with the backbone of Lys52, a key residue in the hinge region of many kinases.

  • The Urea Moiety (5F2IB-04): The urea derivative shows the highest binding affinity in this series. The urea group acts as an excellent hydrogen bond donor and acceptor, forming a network of interactions with Cys98, Ala50, Lys52, and Glu60. This extensive hydrogen bond network anchors the ligand firmly in the active site.

The following diagram illustrates the key interactions of the most potent derivative, 5F2IB-04 , within the PTK active site.

G cluster_ligand 5F2IB-04 cluster_protein PTK Active Site ligand_core 5-Fluoro-2-iodobenzyl urea Urea Moiety Met35 Met35 ligand_core->Met35 Hydrophobic Leu38 Leu38 ligand_core->Leu38 Hydrophobic Val45 Val45 ligand_core->Val45 Hydrophobic Cys98 Cys98 urea->Cys98 H-bond Ala50 Ala50 urea->Ala50 H-bond Lys52 Lys52 urea->Lys52 H-bond Glu60 Glu60 urea->Glu60 H-bond

Caption: Key interactions of 5F2IB-04 in the PTK active site.

Conclusion and Future Directions

This comparative docking study demonstrates the potential of the this compound scaffold for the development of potent PTK inhibitors. The SAR analysis clearly indicates that the introduction of hydrogen bond donors and acceptors at the aldehyde position is a promising strategy for enhancing binding affinity.

Future work should focus on:

  • Synthesis and In Vitro Testing: The synthesized derivatives should be tested in in-vitro kinase assays to validate the docking predictions.

  • Exploration of the Iodine Vector: The iodine atom can be used for further chemical modifications, such as Suzuki or Sonogashira coupling, to explore interactions with other regions of the active site.

  • Lead Optimization: The most promising compounds should be subjected to lead optimization to improve their pharmacokinetic and pharmacodynamic properties.

By integrating computational and experimental approaches, we can accelerate the discovery of novel and effective therapeutics.

References

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  • National Center for Biotechnology Information. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2020). MOLECULAR MODELING AND DOCKING OF SUBSTITUTED BENZIMIDAZOLE NUCLEOSIDES AS POTENTIAL ANTIVIRAL AGENTS. Retrieved from [Link]

  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-iodobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). 3D-QSAR and Molecular Docking Studies of Benzaldehyde Thiosemicarbazone, Benzaldehyde, Benzoic Acid, and Their Derivatives as Phenoloxidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). Benchmarking docking, density functional theory and molecular dynamics studies to assess the aldose reductase inhibitory potential of Trigonella foenum-graecum compounds for managing diabetes-associated complications. Retrieved from [Link]_

  • Patsnap. (n.d.). FdCyd - Drug Targets, Indications, Patents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, Synthesis, Antitumor Activity and Molecular Docking Study of Novel 5-Deazaalloxazine Analogs. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Retrieved from [Link]

  • Drug Discovery Chemistry. (2024). Lead Generation Strategies. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

  • SelectBIO. (n.d.). Computer Aided Drug Design in Pharma R&D. Retrieved from [Link]

  • ResearchGate. (2025). Computational Methods for Drug Discovery and Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.